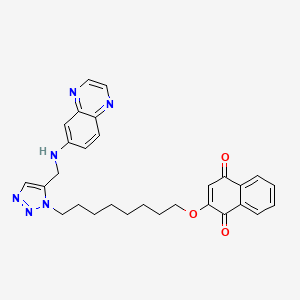
Dhx9-IN-16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dhx9-IN-16 is a small molecule inhibitor targeting the RNA helicase DHX9Overexpression of DHX9 has been observed in multiple cancer types, making it an attractive target for oncology drug discovery .
Méthodes De Préparation
The synthesis of Dhx9-IN-16 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions in large reactors, optimizing reaction conditions, and ensuring stringent quality control measures to produce this compound on a commercial scale .
Analyse Des Réactions Chimiques
Dhx9-IN-16 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Dhx9-IN-16 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DHX9 in various biochemical pathways. In biology, this compound helps researchers understand the molecular mechanisms underlying DHX9’s functions in replication, transcription, and RNA processing. In medicine, this compound is being investigated as a potential therapeutic agent for treating cancers with overexpressed DHX9. Additionally, it has industrial applications in the development of new drugs and therapeutic strategies .
Mécanisme D'action
Dhx9-IN-16 exerts its effects by inhibiting the RNA helicase activity of DHX9. This inhibition disrupts the unwinding of double-stranded RNA and DNA/RNA hybrids, leading to the accumulation of secondary RNA/DNA structures such as R-loops and circular RNA. This accumulation induces replication stress, cell cycle arrest, and apoptosis in cancer cells with defective mismatch repair pathways. The molecular targets and pathways involved include the RNA helicase domain of DHX9 and the downstream signaling pathways that regulate cell cycle progression and apoptosis .
Comparaison Avec Des Composés Similaires
Dhx9-IN-16 is unique compared to other similar compounds due to its high selectivity and potency in inhibiting DHX9. Similar compounds include other RNA helicase inhibitors like WRN helicase inhibitors and DDX5 inhibitors. this compound stands out for its ability to selectively target DHX9 in cancer cells with defective mismatch repair pathways, making it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C19H20ClN5O4S |
|---|---|
Poids moléculaire |
449.9 g/mol |
Nom IUPAC |
N-[3-chloro-5-(methanesulfonamido)phenyl]-1-(5-ethoxypyrimidin-2-yl)-5-methylpyrrole-3-carboxamide |
InChI |
InChI=1S/C19H20ClN5O4S/c1-4-29-17-9-21-19(22-10-17)25-11-13(5-12(25)2)18(26)23-15-6-14(20)7-16(8-15)24-30(3,27)28/h5-11,24H,4H2,1-3H3,(H,23,26) |
Clé InChI |
SRAYPGGVNBQVPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CN=C(N=C1)N2C=C(C=C2C)C(=O)NC3=CC(=CC(=C3)Cl)NS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2,2-difluorocyclopropyl)-N-[2-[1-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]methyl]piperidin-4-yl]-8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-6-yl]pyridine-2-carboxamide](/img/structure/B15137106.png)
![1-[(3S)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B15137107.png)

![N-(4-(3-(4-(4-Morpholinopyrido[3,2-d]pyrimidin-2-yl)phenyl)ureido)phenyl)acetamide](/img/structure/B15137117.png)

![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)


![N-[(1R,2R)-2-pyrrolidin-1-yl-2,3-dihydro-1H-inden-1-yl]-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridine-3-carboxamide](/img/structure/B15137141.png)


